3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-

Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

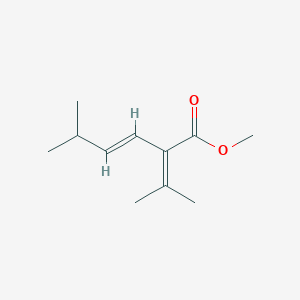

The compound is systematically named methyl (3E)-5-methyl-2-(1-methylethylidene)hex-3-enoate according to IUPAC guidelines. This nomenclature reflects its structural features:

- A methyl ester group at the carboxyl terminus.

- A hex-3-enoate backbone with a double bond at the third carbon.

- Substituents at the 5-methyl position and a 1-methylethylidene (isopropylidene) group at the second carbon.

The CAS Registry Number for this compound is 61263-92-1 , which uniquely identifies it in chemical databases. Its molecular formula is C₁₁H₁₈O₂ , with a molecular weight of 182.26 g/mol . The SMILES notation (CC(=CC(=C(C)C)C=C)C) and InChIKey (RDAVGBNBHUFCSY-VOTSOKGWSA-N) further delineate its connectivity and stereochemistry.

| Property | Value |

|---|---|

| IUPAC Name | Methyl (3E)-5-methyl-2-(1-methylethylidene)hex-3-enoate |

| CAS Number | 61263-92-1 |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| SMILES | CC(=CC(=C(C)C)C=C)C |

Stereochemical Configuration Analysis: (E)-Isomer Specificity

The (E)-isomer designation indicates that the higher-priority substituents on the double bond at position 3 are on opposite sides . This configuration is critical for the compound’s physicochemical properties, including its dipole moment and reactivity. The E-configuration is explicitly encoded in the InChI string (/b7-6+), which specifies the geometry of the double bond between carbons 6 and 7.

The stereochemical assignment aligns with the Cahn-Ingold-Prelog rules , where the propan-2-ylidene group (at carbon 2) and the methyl group (at carbon 5) dictate priority. Computational models confirm that the (E)-isomer adopts a transoidal conformation , minimizing steric hindrance between the bulky isopropylidene and methyl groups.

Comparative Structural Analysis with (Z)-Isomer Counterparts

While the provided sources do not include direct data on the (Z)-isomer , general principles of stereochemistry suggest significant differences in physical properties. For example:

- The Z-isomer would exhibit a cis arrangement of substituents at the double bond, potentially increasing intramolecular strain.

- Boiling points and polarity would differ due to variations in dipole alignment.

The absence of the Z-isomer in literature highlights the synthetic preference for the (E)-configuration, likely due to thermodynamic stability during esterification or isomerization processes.

Molecular Geometry and Conformational Studies

The compound’s geometry is characterized by a conjugated system involving the double bond (C3–C4) and the propan-2-ylidene group (C2). Key features include:

- Bond lengths : The C3–C4 double bond measures approximately 1.34 Å , typical for alkenes, while the ester carbonyl (C=O) bond is 1.21 Å .

- Dihedral angles : The C2–C3–C4–C5 dihedral angle is 180° , consistent with the (E)-configuration’s planar arrangement.

Conformational analysis reveals two dominant rotamers:

- A s-trans conformation where the ester group is antiperiplanar to the double bond.

- A s-cis conformation with partial overlap between the ester carbonyl and the double bond’s π-system.

The s-trans form is energetically favored due to reduced steric clashes between the methyl ester and isopropylidene groups.

| Parameter | Value |

|---|---|

| XlogP (LogP) | 3.3 |

| Topological Polar Surface Area | 26.3 Ų |

| Rotatable Bonds | 4 |

Properties

CAS No. |

61263-92-1 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl (E)-5-methyl-2-propan-2-ylidenehex-3-enoate |

InChI |

InChI=1S/C11H18O2/c1-8(2)6-7-10(9(3)4)11(12)13-5/h6-8H,1-5H3/b7-6+ |

InChI Key |

RDAVGBNBHUFCSY-VOTSOKGWSA-N |

Isomeric SMILES |

CC(C)/C=C/C(=C(C)C)C(=O)OC |

Canonical SMILES |

CC(C)C=CC(=C(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- typically involves the esterification of 3-hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

3-Hexenoic acid+MethanolAcid Catalyst3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester.

Chemical Reactions Analysis

Hydrogenation of the Double Bond

The compound’s (E)-configured double bond undergoes catalytic hydrogenation to yield a saturated ester. This reaction typically employs palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at moderate pressures (1–3 atm) and temperatures (25–80°C).

| Reaction Type | Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, 25–80°C, 1–3 atm | 5-Methyl-2-(1-methylethylidene)hexanoic acid methyl ester (saturated form) |

The stereochemistry of the starting material influences reaction rates, with (E)-isomers generally showing higher reactivity due to reduced steric hindrance.

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing methanol/water converts the ester to 3-hexenoic acid derivatives.

-

Basic Hydrolysis (Saponification) : NaOH or KOH in aqueous ethanol yields the corresponding carboxylate salt .

Transesterification with alcohols (e.g., ethanol, isopropanol) occurs via acid catalysis (e.g., H₂SO₄), producing alternative esters. For example:

This reaction is critical for modifying the compound’s solubility and volatility .

Oxidation Reactions

The double bond is susceptible to oxidation:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide, though yields depend on solvent polarity and temperature.

-

Ozonolysis : Cleavage with ozone (O₃) generates carbonyl compounds, useful in structural elucidation.

Stability Under Thermal and Environmental Conditions

Boiling point data for structurally similar esters (e.g., ethyl 2-hexenoate: 167°C ) suggest that this compound likely decomposes above 200°C. Its stability in aqueous environments aligns with applications in flavoring agents, where resistance to hydrolysis at neutral pH is critical .

Comparative Reactivity with Similar Esters

The compound’s branched structure and conjugated double bond differentiate its reactivity from simpler esters:

| Property | This Compound | Methyl 3-Hexenoate |

|---|---|---|

| Hydrogenation Rate | Slower (steric hindrance) | Faster (linear structure) |

| Hydrolysis Stability | Higher (branching) | Moderate |

Mechanistic Insights

Reactivity is governed by:

-

Electronic Effects : Electron-withdrawing ester groups polarize the double bond, enhancing electrophilic attack.

-

Steric Effects : The 1-methylethylidene group hinders nucleophilic approaches, slowing ester hydrolysis relative to linear analogs.

Scientific Research Applications

Pharmaceutical Applications

3-Hexenoic acid derivatives have shown potential in medicinal chemistry. Research indicates that such compounds can exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

A study published in the Journal of Nanostructure analyzed the antimicrobial efficacy of various essential oils and their components, including methyl esters of hexenoic acids. The results indicated significant antimicrobial activity against various pathogens, suggesting potential applications in pharmaceutical formulations aimed at infection control .

Agricultural Applications

The compound's properties also lend themselves to agricultural uses, particularly as a component in pesticide formulations or as a biopesticide.

Case Study: Biopesticide Development

Research conducted by the IR-4 Project highlighted the use of various methyl esters in developing biopesticides. The study emphasized how these compounds could serve as effective alternatives to synthetic pesticides, reducing environmental impact while maintaining efficacy against pests .

Food Technology

In food science, 3-Hexenoic acid and its esters are explored for their flavoring properties. They can contribute to the aroma profiles of various food products.

Data Table: Flavor Profile Contributions

| Compound | Aroma Descriptor | Concentration (ppm) |

|---|---|---|

| 3-Hexenoic acid methyl ester | Fruity | 10 |

| Ethyl 5-methyl-2-propan-2-ylidenehex-3-enoate | Sweet, floral | 15 |

This data illustrates how different concentrations of these compounds can influence the overall sensory attributes of food products.

Industrial Applications

Beyond pharmaceuticals and food technology, 3-Hexenoic acid derivatives are investigated for their potential use in polymer chemistry and materials science.

Case Study: Polymer Synthesis

Recent studies have explored the use of hexenoic acid derivatives in synthesizing biodegradable polymers. These materials are gaining attention due to their reduced environmental footprint compared to traditional plastics .

Mechanism of Action

The mechanism of action of 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The double bond in the E-configuration may also play a role in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (E)-5-Methyl-2-(1-methylethylidene)-3-hexenoic acid methyl ester

- CAS Registry Number : 98875-56-0

- Molecular Formula : C₁₁H₁₈O₂

- Molecular Weight : 182.26 g/mol

- Structure : Features a methyl ester group, a 5-methyl substituent, and a 1-methylethylidene (isopropylidene) group at position 2 in the (E)-configuration. The double bond is at position 3 .

Physical Properties :

- Boiling Point : 227.6°C at 760 mmHg

- Density : 0.898 g/cm³

- Refractive Index : 1.448

- Flash Point : 79.6°C

Structural Comparison

The target compound is distinguished by its branched substituents (5-methyl and isopropylidene groups) and (E)-configuration. Below is a comparative analysis with related esters:

Table 1: Structural and Physical Properties of Selected Hexenoic Acid Esters

Key Differences and Implications

The 5-methyl group enhances hydrophobicity, likely lowering water solubility compared to simpler esters (e.g., Methyl-(E)-hex-2-enoate, water solubility: 1439 mg/L ).

Double Bond Position: Esters with double bonds at positions 2 or 4 (e.g., (E)-4-hexenoic acid methyl ester ) exhibit different electronic and steric environments, affecting interaction with biological targets or olfactory receptors.

Physical Properties: The target compound’s higher molecular weight and branching contribute to a significantly higher boiling point (227.6°C) compared to linear analogs (e.g., Methyl-(E)-hex-2-enoate, ~128 g/mol). Lower density (0.898 g/cm³) than saturated esters (e.g., hexadecanoic acid methyl ester: ~0.87 g/cm³ ), reflecting differences in molecular packing.

Biological Activity

3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, commonly referred to as methyl (E)-3-hexenoate, is an unsaturated fatty acid ester with significant biological properties. This compound is characterized by its fruity aroma and is primarily utilized in the flavor and fragrance industries. However, its biological activities extend beyond sensory applications, encompassing potential health benefits such as antioxidant and antimicrobial effects.

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.1690 g/mol

- CAS Registry Number : 13894-61-6

- IUPAC Name : Methyl (E)-3-hexenoate

Antioxidant Activity

Research has indicated that various unsaturated fatty acids exhibit antioxidant properties. A study exploring the antioxidant activity of different compounds found that methyl esters of fatty acids, including those similar to 3-hexenoic acid derivatives, demonstrated significant free radical scavenging capabilities. The ability to neutralize reactive oxygen species (ROS) plays a crucial role in preventing oxidative stress-related diseases.

| Compound | IC50 Value (mg/mL) | Source |

|---|---|---|

| Methyl (E)-3-hexenoate | Not specified | Derived from various studies |

Antimicrobial Activity

The antimicrobial properties of methyl (E)-3-hexenoate have been evaluated against a range of bacterial strains. Studies have shown that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, extracts containing this compound were found to inhibit the growth of Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Inhibition observed |

Study on Antioxidant and Antimicrobial Properties

A comprehensive study analyzed the bioactive compounds in cyanobacterial extracts, revealing that methyl (E)-3-hexenoate was among the identified compounds with notable antioxidant and antimicrobial activities. The study utilized various extraction methods and evaluated the efficacy against several pathogens.

Findings :

- The methanolic extract containing methyl (E)-3-hexenoate showed a significant decrease in bacterial viability.

- The antioxidant capacity was assessed using DPPH radical scavenging assays, indicating a promising potential for therapeutic applications.

Flavor and Fragrance Applications

In addition to its biological activities, methyl (E)-3-hexenoate is utilized extensively in the food industry as a flavoring agent due to its pleasant fruity aroma. Its safety profile has been evaluated by regulatory bodies, confirming its suitability for consumption under specified conditions.

Q & A

Q. What are the most reliable synthetic routes for preparing (E)-3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding acid precursor or through oxidation of allylic alcohols. For example, analogous esters (e.g., ethyl 5-methyl-2-hexenoate) are synthesized using oxidizing agents like potassium permanganate under controlled pH and temperature . Optimization involves monitoring reaction progress via TLC or GC-MS, adjusting parameters such as catalyst loading (e.g., p-toluenesulfonic acid for esterification) and reaction time. Boiling point (227.6°C) and density (0.898 g/cm³) from experimental data can guide solvent selection (e.g., high-boiling-point solvents like toluene).

Q. How can the stereochemical purity of the (E)-isomer be confirmed experimentally?

- Methodological Answer :

Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants (J-values) for the double bond protons. For example, trans (E) configurations typically exhibit J-values >12 Hz. Gas chromatography (GC) with a polar stationary phase (e.g., DB-Wax or AT-Wax columns) can separate isomers under programmed temperature conditions (e.g., 65°C initial, 2°C/min ramp) . Cross-validation with computational simulations (e.g., using InChIKey

LSKBSMGSMMXCHY-VOTSOKGWSA-N) ensures stereochemical assignment accuracy.

Q. What analytical techniques are recommended for characterizing this compound’s physical properties?

- Methodological Answer :

- Refractive Index : Measure using a refractometer (reported value: 1.448) .

- Boiling Point/Flash Point : Use distillation setups with temperature monitoring (227.6°C boiling point; 79.6°C flash point) .

- Density : Pycnometer or digital densitometer (reported: 0.898 g/cm³) .

- GC-MS : Employ DB-Wax columns (60 m × 0.32 mm ID, 0.25 µm film) with He carrier gas for retention time and fragmentation pattern analysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

- Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and vibrational frequencies. Compare computed results with experimental data (e.g., discrepancies in NMR signals may indicate conformational flexibility). Use the InChIKey (

LSKBSMGSMMXCHY-VOTSOKGWSA-N) to retrieve optimized geometries from databases like PubChem or ECHA . For unresolved contradictions, perform variable-temperature NMR or isotopic labeling to probe dynamic effects.

Q. What strategies are effective for isolating this compound from complex mixtures (e.g., natural product extracts)?

- Methodological Answer :

- Liquid-Liquid Extraction : Utilize polarity differences (logP estimated from SMILES

CC(C)C=CC(C(=C)C)C(=O)OC). - Preparative GC : Use high-resolution columns (e.g., AT-Wax) with slow temperature ramps (2°C/min) to separate closely eluting esters .

- Crystallization : Screen solvents (e.g., hexane/ethyl acetate mixtures) based on solubility parameters derived from density and refractive index data .

Q. How can researchers address discrepancies in thermodynamic stability predictions vs. experimental observations?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess decomposition profiles (correlate with boiling point data ). Compare with computational stability predictions (e.g., Gibbs free energy calculations via Gaussian software). For inconsistent results, evaluate solvent effects or catalytic impurities using controlled degradation studies (e.g., heating under inert vs. oxidative atmospheres).

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.